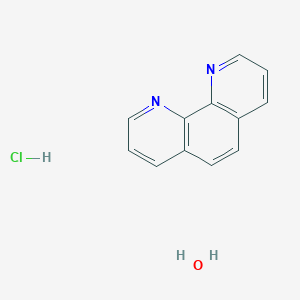
1,10-Phenanthroline monohydrochloride monohydrate
Übersicht
Beschreibung
1,10-Phenanthroline monohydrochloride monohydrate is an aromatic nitrogen heterocycle that is used as a chelating agent in the preparation of metal-chelate complexes . It is also used as an analytical reagent for colorimetric determination of iron .
Synthesis Analysis
1,10-Phenanthroline hydrochloride monohydrate can be utilized as a precursor for the synthesis of 3-bromo-1,10-phenanthroline and 3,8-dibromo-1,10-phenanthroline by treating with bromine. It can also be used to create a copper phenanthroline complex by reacting with isonitrosothiazolylbenzothiazolylmethanide .
Molecular Structure Analysis
The molecular formula of 1,10-Phenanthroline monohydrochloride monohydrate is C12H8N2.HCl.H2O . The structure of this compound has been studied using techniques such as Powder X-ray Diffraction .
Chemical Reactions Analysis
1,10-Phenanthroline hydrochloride monohydrate can be utilized as a precursor for the synthesis of 3-bromo-1,10-phenanthroline and 3,8-dibromo-1,10-phenanthroline by treating with bromine. It can also be used to create a copper phenanthroline complex by reacting with isonitrosothiazolylbenzothiazolylmethanide .
Physical And Chemical Properties Analysis
1,10-Phenanthroline monohydrochloride monohydrate is a solid substance. It has a melting point of about 224-225 °C . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Analytical Reagent for Iron Determination
1,10-Phenanthroline monohydrochloride monohydrate is used as an analytical reagent for the colorimetric determination of iron . This application is based on the formation of a red complex between iron (II) and 1,10-Phenanthroline, which can be measured spectrophotometrically.
Redox Indicator
This compound is used as a redox indicator . In redox titrations, it can indicate the completion of the reaction by changing its color.
Spectrophotometric Assay of Silver
It is used as a reagent for the spectrophotometric assay of silver . The complex formed between silver and 1,10-Phenanthroline can be measured using spectrophotometry, providing a quantitative analysis of silver.
Chelating Ligand for Metal Determination
1,10-Phenanthroline monohydrochloride monohydrate acts as a chelating ligand for the determination of metals like Fe, Pd, and V . The compound forms stable complexes with these metals, which can be detected and quantified.
Study of DNA-Protein Interactions
This compound is useful to study the DNA-protein interactions due to its nuclease activity . It can cleave DNA strands, allowing researchers to study how proteins interact with DNA.
Matrix Metalloproteinase Inhibitor
1,10-Phenanthroline monohydrochloride monohydrate also acts as a matrix metalloproteinase inhibitor . Matrix metalloproteinases are enzymes that break down proteins in the extracellular matrix, and inhibiting them has potential applications in treating diseases like cancer and arthritis.
Wirkmechanismus
Target of Action
The primary targets of 1,10-Phenanthroline monohydrochloride monohydrate are metalloproteins , particularly those that contain iron (Fe), palladium (Pd), and vanadium (V) . It acts as a chelating ligand , binding to these metal ions and inhibiting the function of the metalloproteins .
Mode of Action
1,10-Phenanthroline monohydrochloride monohydrate interacts with its targets by chelating the metal ions present in the metalloproteins . This interaction results in the inhibition of the metalloproteins, thereby affecting their function .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving metalloproteins. By chelating the metal ions, it disrupts the normal function of these proteins, leading to downstream effects on the biochemical pathways they are involved in .
Pharmacokinetics
It is known to besoluble in water , which suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the compound’s bioavailability remain to be determined.
Result of Action
The molecular and cellular effects of 1,10-Phenanthroline monohydrochloride monohydrate’s action are largely due to its inhibition of metalloproteins. This can lead to a variety of effects depending on the specific proteins and pathways involved . For instance, when complexed with copper, it possesses nuclease activity that has been used to study DNA-protein interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,10-Phenanthroline monohydrochloride monohydrate. For instance, it is hygroscopic , meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy. Furthermore, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment , indicating that environmental context can significantly impact its effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,10-phenanthroline;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHUHRGAIHALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044309 | |
| Record name | 1,10-Phenanthroline hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18851-33-7, 3829-86-5 | |
| Record name | 1,10-Phenanthroline hydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-PHENANTHROLINE MONOHYDROCHLORIDE MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



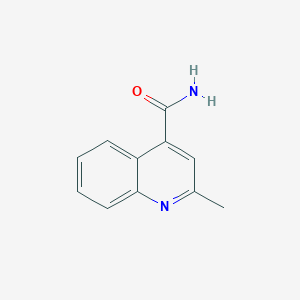
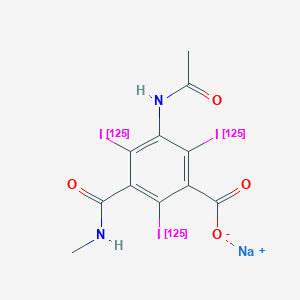
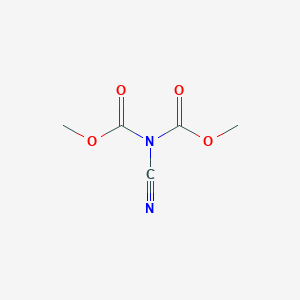

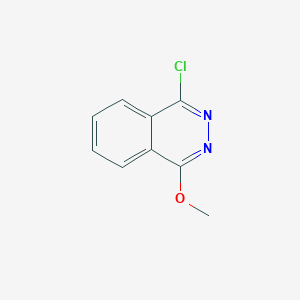



![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
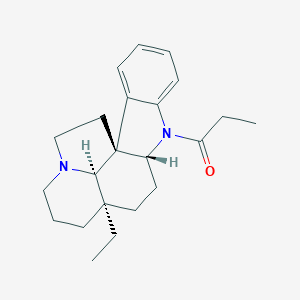
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)


![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)